
5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide” is a chemical compound with the empirical formula C9H11BrN2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved palladium-catalyzed Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Brc1ccc (nc1)N2CCCC2 . This indicates that the compound contains a bromine atom attached to a pyridine ring, which is further connected to a pyrrolidine ring .科学的研究の応用
Discovery and Characterization of NNMT Inhibitors
Nicotinamide N-methyltransferase (NNMT) plays a crucial role in various physiological and pathological processes by catalyzing the N-methylation of pyridine-containing compounds. The overexpression of NNMT has been implicated in several human diseases, making it a significant target for therapeutic intervention. The discovery of bisubstrate NNMT inhibitors, such as MS2734, represents a pivotal advancement in the development of potent and selective small-molecule NNMT inhibitors. These inhibitors have been characterized through biochemical, biophysical, kinetic, and structural studies, including the first crystal structure of human NNMT in complex with a small-molecule inhibitor. This breakthrough has opened avenues for the development of more potent and selective NNMT inhibitors for therapeutic applications (Babault et al., 2018).
Metabolic Fate in Higher Plants
Research on the metabolic fate of nicotinamide in higher plants has revealed its conversion to nicotinic acid for pyridine (nicotinamide adenine) nucleotide synthesis. This process, likely following conversion to nicotinic acid, highlights the role of nicotinamide in plant metabolism, including the formation of trigonelline and nicotinic acid 1N-glucoside (Na-Glc) in various plant species. The findings emphasize the metabolic versatility of nicotinamide and its derivatives across different species and organs, underscoring its significance in plant biochemistry and potential agricultural applications (Matsui et al., 2007).
Antitumor Properties of Nicotinamide Derivatives
The synthesis of 2-substituted-4,6-diaryl-3-pyridinecarboxamides and their evaluation for antitumor properties have unveiled significant insights into the cytotoxic potential of nicotinamide derivatives. These compounds have been tested against a wide range of human tumor cell lines, with several showing considerable in vitro antitumor properties. This research delineates the promising therapeutic prospects of nicotinamide derivatives in cancer treatment, highlighting their potential as effective agents against various forms of cancer, including breast cancer (Girgis et al., 2006).
Safety and Hazards
将来の方向性
The compound and its derivatives could be further explored for their potential applications, especially in the field of medicinal chemistry. For instance, they could be evaluated for their activity against various pathogens, their cytotoxicity on different cell lines, and their potential use in the treatment of various diseases .
作用機序
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that similar compounds can bind with high affinity to their targets , which could result in changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s pharmacokinetic properties would impact its bioavailability and thus its efficacy.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other compounds or substances in the environment .
特性
IUPAC Name |
5-bromo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2/c17-13-5-12(8-19-9-13)16(23)20-7-11-4-14(10-18-6-11)21-3-1-2-15(21)22/h4-6,8-10H,1-3,7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPHVBWPDCITNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

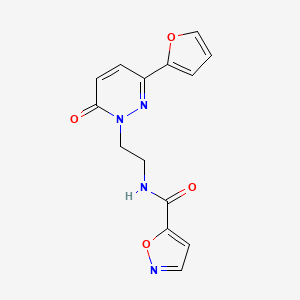

![1-(3,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2701065.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701067.png)
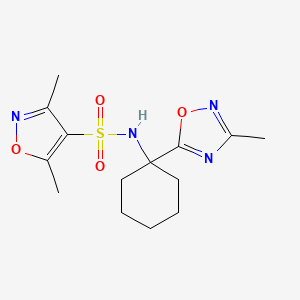

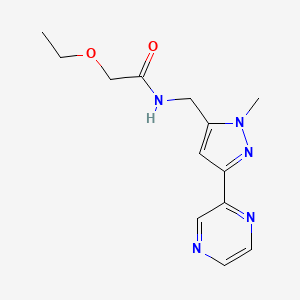
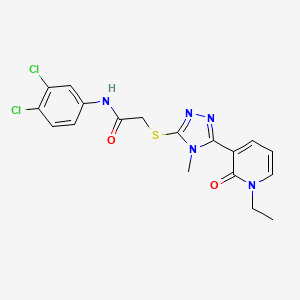
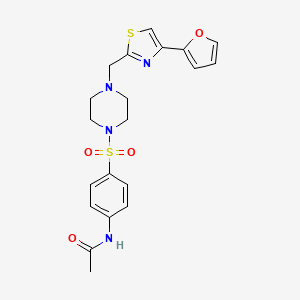
![5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2701079.png)
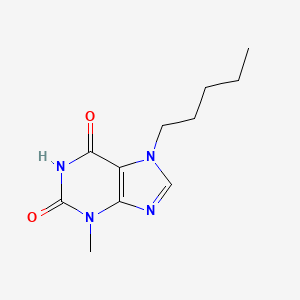
![2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2701081.png)
